4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a methoxy-methylphenoxy group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde typically involves the condensation of 2-methoxy-4-methylphenol with thiophene-2-carbaldehyde under specific reaction conditions. One common method is the use of a base-catalyzed reaction where the phenol is first deprotonated to form a phenoxide ion, which then reacts with the aldehyde group on the thiophene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carboxylic acid.
Reduction: 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and methylphenoxy groups may also contribute to its overall bioactivity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: A related compound with similar structural features but lacking the thiophene ring and aldehyde group.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group but different functional groups and applications.
Uniqueness
4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde is unique due to the combination of its thiophene ring and aldehyde group, which confer distinct chemical reactivity and potential applications in various fields. Its structural features allow for diverse chemical modifications and functionalization, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C14H14O3S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-[(2-methoxy-4-methylphenoxy)methyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3S/c1-10-3-4-13(14(5-10)16-2)17-8-11-6-12(7-15)18-9-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
OCEPWJMZTNWPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CSC(=C2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.